Cas no 1424656-85-8 (3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)

3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfonamide-linked styrenyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which combines a fluorine substituent for enhanced metabolic stability and a sulfonamide group for potential biological activity. The presence of the 4-methylphenyl ethenesulfonamido group may contribute to selective binding interactions, making it a candidate for further investigation in drug development. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically utilized in research settings for probing enzyme inhibition or receptor modulation.
3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid structure
1424656-85-8 structure
Product Name:3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
CAS No:1424656-85-8
MF:C17H16FNO4S
MW:349.376646995544
CID:6104163
PubChem ID:75362901
Update Time:2025-06-12

3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1424656-85-8
    • Z1450943528
    • 3-fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
    • 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
    • EN300-26584064
    • 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
    • Inchi: 1S/C17H16FNO4S/c1-11-3-6-13(7-4-11)9-10-24(22,23)19-16-14(18)8-5-12(2)15(16)17(20)21/h3-10,19H,1-2H3,(H,20,21)/b10-9+
    • InChI Key: ORZOIJDTTYKHTE-MDZDMXLPSA-N
    • SMILES: S(/C=C/C1C=CC(C)=CC=1)(NC1C(=CC=C(C)C=1C(=O)O)F)(=O)=O

Computed Properties

  • Exact Mass: 349.07840733g/mol
  • Monoisotopic Mass: 349.07840733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 91.8Ų

3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584064-0.05g
3-fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
1424656-85-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid

Introduction to 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid (CAS No. 1424656-85-8)

3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid (CAS No. 1424656-85-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a fluoro substituent, a methyl group, and an ethenesulfonamido moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive study in drug discovery and development.

The fluoro substituent at the 3-position of the benzoic acid ring is a key feature that influences the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorine atoms are known to enhance the metabolic stability of drug molecules by preventing rapid degradation, while also improving their binding interactions with enzymes and receptors. In the context of 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid, the presence of fluorine may contribute to its potential efficacy in modulating various biological pathways.

The methyl group at the 6-position further modifies the electronic properties of the benzoic acid core, influencing its reactivity and solubility. This substitution can also affect the compound's interaction with biological targets, potentially enhancing or altering its pharmacological effects. The combination of these structural elements makes 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid a promising candidate for further investigation in therapeutic applications.

The ethenesulfonamido moiety at the 2-position introduces a sulfonamide functional group, which is well-known for its role in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. Sulfonamides have been widely used in the development of antibiotics, anti-inflammatory drugs, and other therapeutic agents. The specific arrangement of atoms in this moiety can significantly influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Recent research in medicinal chemistry has highlighted the importance of benzoic acid derivatives in drug development. These compounds have shown potential in various therapeutic areas, including oncology, neurology, and inflammation. The structural features of 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid align with many successful drug candidates that have demonstrated efficacy in preclinical and clinical studies.

In particular, studies have shown that benzoic acid derivatives can modulate enzyme activity and receptor binding through their unique structural motifs. The fluoro substituent, methyl group, and ethenesulfonamido moiety collectively contribute to the compound's ability to interact with biological targets in a specific manner. This specificity is crucial for achieving therapeutic effects while minimizing side effects.

The synthesis of 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been utilized to construct the complex molecular framework of this compound.

Pharmacological studies on 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid have revealed promising preliminary results. In vitro assays have demonstrated potential inhibitory activity against various enzymes and receptors relevant to diseases such as cancer and inflammation. These findings suggest that this compound may serve as a lead structure for further optimization into a novel therapeutic agent.

The compound's potential applications extend beyond traditional pharmaceuticals. Research has also explored its use in agrochemicals and material science due to its unique chemical properties. The presence of multiple functional groups provides opportunities for further derivatization, allowing for the creation of analogs with enhanced or modified biological activities.

Future directions in the study of 3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid include detailed pharmacokinetic studies, preclinical trials, and exploration of its mechanism of action. These investigations will provide deeper insights into its therapeutic potential and help guide its development into a viable drug candidate.

In conclusion,3-Fluoro-6-methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid (CAS No. 1424656-85-8) is a structurally complex and multifaceted compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a promising candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to play an important role in the development of next-generation drugs.

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